molecular formula C13H16INO B3990260 N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide

N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide

Cat. No.: B3990260
M. Wt: 329.18 g/mol
InChI Key: BMVUXUPVCDXABH-UHFFFAOYSA-N
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Description

N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide is an organic compound that features a cyclobutanecarboxamide moiety attached to a 1-(4-iodophenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodoacetophenone and cyclobutanecarboxylic acid.

    Formation of Intermediate: The 4-iodoacetophenone is first converted to 1-(4-iodophenyl)ethanol through a reduction reaction using a suitable reducing agent such as sodium borohydride.

    Amidation Reaction: The intermediate 1-(4-iodophenyl)ethanol is then reacted with cyclobutanecarboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl group attached to the phenyl ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, and a base such as potassium carbonate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Hydrolysis: Formation of cyclobutanecarboxylic acid and 1-(4-iodophenyl)ethylamine.

Scientific Research Applications

N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The iodine atom in the phenyl ring may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to interact with and alter the function of these targets, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-iodophenyl)ethyl]cyclopentanecarboxamide
  • N-[1-(4-iodophenyl)ethyl]cyclohexanecarboxamide
  • N-[1-(2,5-dimethylphenyl)ethyl]cyclobutanecarboxamide

Uniqueness

N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide is unique due to its specific structural features, including the cyclobutanecarboxamide moiety and the presence of an iodine atom in the phenyl ring. These characteristics confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c1-9(10-5-7-12(14)8-6-10)15-13(16)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVUXUPVCDXABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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